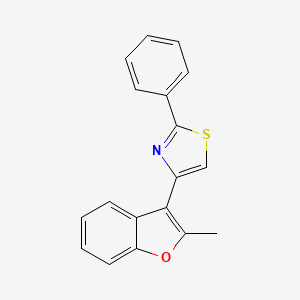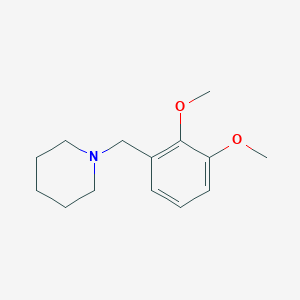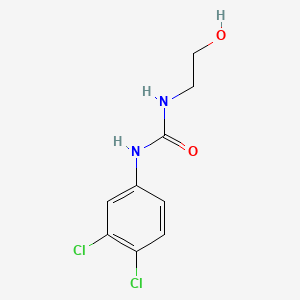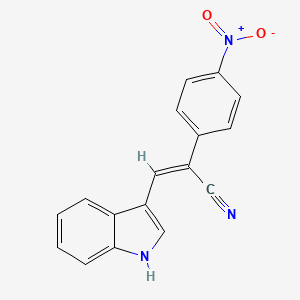![molecular formula C15H12ClN3O2 B5818471 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the inhibition of DNA synthesis and cell division. This compound targets the microtubule network, which is essential for cell division, and disrupts its function, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has low toxicity and does not have any significant effects on biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and body weight. However, further studies are needed to fully understand the long-term effects of this compound on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of new antitumor agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
Future research on 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine should focus on its potential applications in other fields such as material science and agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on the human body. Finally, efforts should be made to improve the solubility of this compound in water to make it more accessible for use in various experiments.
Méthodes De Synthèse
The synthesis of 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been achieved using different methods. One of the most common methods involves the reaction of 4-chloro-3-methylphenol with ethyl chloroformate to form an intermediate, which then reacts with hydrazine hydrate to form 4-(4-chloro-3-methylphenoxy)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 2-bromopyridine to form the final product.
Applications De Recherche Scientifique
4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in medicinal chemistry, specifically as an antitumor agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been studied for its potential use as an insecticide in agriculture.
Propriétés
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-8-12(2-3-13(10)16)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPCMBBNWABHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)



![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)
